D-Serine, L-methionyl-
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Overview
Description
D-Serine, L-methionyl-: is a compound that combines D-serine and L-methionine D-serine is a dextrorotary isomer of serine, which acts as a neurotransmitter in the brain, while L-methionine is an essential amino acid involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Serine can be synthesized from glycine or threonine, while L-methionine can be synthesized through chemical methods involving hydrocyanic acid, acrolein, and methanethiol.
Biotechnological Methods: L-methionine can also be produced through fermentation using metabolically engineered microorganisms such as Escherichia coli.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Serine can undergo oxidative deamination by D-amino acid oxidase.
Substitution: Methionyl residues can be cleaved using cyanogen bromide.
Common Reagents and Conditions:
Oxidation: D-amino acid oxidase is used for the oxidative deamination of D-serine
Properties
CAS No. |
656811-60-8 |
---|---|
Molecular Formula |
C8H16N2O4S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6+/m0/s1 |
InChI Key |
WEDDFMCSUNNZJR-NTSWFWBYSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@H](CO)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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